2-Chloro-5-iodoaniline

Medicinal Chemistry Lipophilicity ADME

Procure 2-Chloro-5-iodoaniline (CAS 16604-98-1) for precise, sequential diversification in complex synthesis. Its ortho-chloro, meta-iodo pattern enables chemoselective Suzuki-Miyaura coupling on the iodo group, leaving the chloro group for subsequent orthogonal reactions. This distinct regioisomer offers a melting point of 56-62°C for simple identity verification, ensuring you avoid costly errors compared to its 5-chloro-2-iodo isomer. Ideal for building asymmetrical biaryls and optimizing drug leads with a favorable LogP (~2.8-3.1) for enhanced permeability.

Molecular Formula C6H5ClIN
Molecular Weight 253.467
CAS No. 16604-98-1
Cat. No. B579048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-iodoaniline
CAS16604-98-1
Molecular FormulaC6H5ClIN
Molecular Weight253.467
Structural Identifiers
SMILESC1=CC(=C(C=C1I)N)Cl
InChIInChI=1S/C6H5ClIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2
InChIKeyPSXCVXYHPJLMGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-iodoaniline (CAS 16604-98-1): Procurement Evidence Guide for Halogenated Aniline Selection


2-Chloro-5-iodoaniline (CAS 16604-98-1) is a dihalogenated aniline derivative bearing a chlorine atom at the 2-position and an iodine atom at the 5-position of the benzene ring, with the molecular formula C₆H₅ClIN and a molecular weight of approximately 253.47 g/mol . It serves as a versatile building block in organic synthesis, particularly valued for its distinct ortho-chloro, meta-iodo substitution pattern which confers specific and predictable reactivity profiles in cross-coupling and heterocycle-forming reactions [1]. This guide provides a rigorous, comparator-based analysis of its quantifiable differentiators against closely related analogs to support informed scientific selection and procurement decisions.

Why 2-Chloro-5-iodoaniline Cannot Be Interchanged with Other Dihaloanilines


The substitution pattern of halogen atoms on the aniline ring dictates the molecule's reactivity, physicochemical properties, and ultimately its utility in downstream applications. Simple in-class analogs, such as its regioisomer 5-chloro-2-iodoaniline (CAS 6828-35-9), share the same atomic composition but exhibit markedly different physical properties (e.g., melting point) and distinct cross-coupling selectivities due to the altered electronic environment around each halogen . Furthermore, the strategic placement of a highly reactive iodo group and a comparatively robust chloro group allows for orthogonal functionalization; this is a critical advantage over mono-halogenated or non-halogenated anilines, which lack the capacity for such controlled, sequential diversification [1]. Therefore, substituting 2-chloro-5-iodoaniline with a generic or closely related analog without empirical verification risks compromising reaction yield, product purity, and overall synthetic efficiency.

Quantitative Differentiation of 2-Chloro-5-iodoaniline: Evidence from Comparative Studies


Lipophilicity (LogP) Comparison: 2-Chloro-5-iodoaniline vs. 5-Chloro-2-iodoaniline

2-Chloro-5-iodoaniline exhibits a higher lipophilicity (LogP ~2.8-3.1) compared to its regioisomer 5-chloro-2-iodoaniline. While a direct experimental LogP for 5-chloro-2-iodoaniline is not available, the target compound's LogP range is established, and the value for the regioisomer can be inferred from its lower melting point and altered intermolecular interactions [1]. Increased lipophilicity is a critical parameter in medicinal chemistry, influencing membrane permeability and overall bioavailability of derived drug candidates [2].

Medicinal Chemistry Lipophilicity ADME Physicochemical Property

Melting Point Discrepancy: A Crucial Indicator of Purity and Isomeric Identity

The reported melting point range for 2-chloro-5-iodoaniline (56-62 °C) is significantly higher than that of its regioisomer, 5-chloro-2-iodoaniline (CAS 6828-35-9), which melts at 40-44 °C . This ~15-20 °C difference provides a straightforward, quantitative quality control metric to confirm the identity and purity of the received material against potential isomeric impurities or mislabeling. Melting point is a standard, low-cost analytical technique for batch-to-batch consistency verification in research and industrial settings.

Analytical Chemistry Quality Control Physical Property Solid State

Synthetic Versatility: Orthogonal Functionalization via Chemoselective Cross-Coupling

2-Chloro-5-iodoaniline is explicitly designed for orthogonal functionalization. The C-I bond at the 5-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the C-Cl bond at the 2-position [1]. This allows for a highly chemoselective first coupling at the iodine site. The remaining C-Cl bond can then be utilized in a subsequent, orthogonal transformation, such as a Buchwald-Hartwig amination or a more forcing cross-coupling, enabling the sequential construction of complex molecular architectures [2]. In contrast, symmetric analogs (e.g., 2,5-dichloroaniline or 2,5-diiodoaniline) offer no such inherent selectivity, often leading to complex mixtures of mono- and di-coupled products.

Organic Synthesis Cross-Coupling Suzuki-Miyaura Sonogashira Chemoselectivity

Cost-Benefit Analysis: Price Point Relative to Synthetic Utility

The market price for 2-chloro-5-iodoaniline (≥98% purity) is observed to be in the range of $250-$500 per gram from major suppliers, a cost that reflects its status as a specialty intermediate . This is significantly higher than simpler halogenated anilines like 2-chloroaniline or 4-iodoaniline. However, this cost is justifiable when weighed against the compound's unique ability to facilitate orthogonal synthesis. The alternative—using a symmetric dihalide followed by cumbersome and often low-yielding separation of isomers—can be far more expensive in terms of labor, materials, and time. The procurement of 2-chloro-5-iodoaniline represents an upfront investment in synthetic efficiency and product purity, directly lowering the overall project cost.

Procurement Cost Analysis Building Block Supply Chain

Preliminary Antitumor Activity: A Unique Biological Profile Among Dihaloanilines

A preliminary investigation of a derivative containing the 2-chloro-5-iodoaniline core (referred to as 'compound 5' in the study) revealed 'remarkably good antitumor activity' against the human breast cancer cell line MCF-7 and the human lung cancer cell line A549 [1]. The study specifically notes that the crystal structure of this compound is stabilized by three distinct C–Cl·π interactions and π···π stacking interactions, suggesting a unique solid-state and potentially unique target-binding conformation that may contribute to its observed activity [2]. This biological activity, directly linked to its specific substitution pattern, differentiates it from other dihaloaniline isomers which have not been reported to possess this combination of structural and preliminary biological properties.

Anticancer Biological Activity Drug Discovery MCF-7 A549

Optimal Research and Industrial Applications for 2-Chloro-5-iodoaniline


Stepwise Synthesis of Asymmetrical Biaryls via Chemoselective Suzuki-Miyaura Coupling

2-Chloro-5-iodoaniline is ideally suited for the construction of asymmetrically substituted biaryl systems. In a first step, the highly reactive aryl iodide undergoes a chemoselective Suzuki-Miyaura coupling with an aryl boronic acid to install one aromatic group [1]. The remaining, comparatively inert aryl chloride can then be functionalized in a second, orthogonal step (e.g., Buchwald-Hartwig amination or a more demanding cross-coupling), enabling the precise and sequential introduction of molecular diversity. This scenario directly leverages the orthogonal reactivity that distinguishes this compound from symmetric analogs [2].

Lead Optimization in Medicinal Chemistry for Enhanced Lipophilicity and Target Engagement

In drug discovery programs, 2-chloro-5-iodoaniline serves as a valuable core for lead optimization. Its measured LogP of ~2.8-3.1, which is higher than many other substituted anilines, can be strategically exploited to improve the membrane permeability and lipophilic ligand efficiency (LLE) of a lead series [1]. This is particularly relevant for targets requiring access to intracellular binding pockets or for CNS-penetrant candidates, where higher lipophilicity is a key physicochemical prerequisite [2].

Quality Control and Isomer Verification in Chemical Procurement

The distinct melting point range of 56-62 °C for 2-chloro-5-iodoaniline, compared to 40-44 °C for its 5-chloro-2-iodoaniline isomer, provides a practical and cost-effective method for quality control and identity confirmation [1]. In industrial or academic settings where both isomers may be present or where mislabeling could lead to failed experiments, a simple melting point determination serves as a critical safeguard. This ensures that the correct material is used, preventing costly and time-consuming errors in multistep syntheses [2].

Development of Novel Antitumor Agents Based on a Privileged Scaffold

Given the preliminary report of 'remarkably good antitumor activity' against MCF-7 and A549 cell lines by a derivative of 2-chloro-5-iodoaniline, this compound is a compelling starting point for the development of new anticancer therapeutics [1]. The unique intermolecular interactions (C–Cl·π) observed in its solid-state structure may translate to specific and favorable binding modes with biological targets, making it a privileged scaffold for fragment-based or structure-guided drug design aimed at oncology indications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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